molecular formula C12H17AsO4 B14148336 2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane CAS No. 88972-16-1

2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane

Cat. No.: B14148336
CAS No.: 88972-16-1
M. Wt: 300.18 g/mol
InChI Key: GXKFXXHUNGHSIU-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane is an organoarsenic compound with the molecular formula C₁₂H₁₇AsO₄ It is a cyclic compound containing arsenic and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane typically involves the reaction of phenylarsine oxide with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the cyclic structure. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Arsenic(V) compounds with additional oxygen atoms.

    Reduction: Arsenic(III) compounds with fewer oxygen atoms.

    Substitution: Phenyl-substituted derivatives with various functional groups.

Scientific Research Applications

2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biochemical pathways. The presence of arsenic in the structure allows it to interact with sulfur-containing biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,9-Tetraoxa-2-phosphacycloundecane: A similar compound with phosphorus instead of arsenic.

    1,3,6,9-Tetraoxa-2-silacycloundecane: Contains silicon in place of arsenic.

    1,3,6,9-Tetraoxa-2-germacycloundecane: Features germanium instead of arsenic.

Uniqueness

2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane is unique due to the presence of arsenic in its ring structure, which imparts distinct chemical properties and reactivity compared to its phosphorus, silicon, and germanium analogs. The arsenic atom allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry.

Properties

CAS No.

88972-16-1

Molecular Formula

C12H17AsO4

Molecular Weight

300.18 g/mol

IUPAC Name

2-phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane

InChI

InChI=1S/C12H17AsO4/c1-2-4-12(5-3-1)13-16-10-8-14-6-7-15-9-11-17-13/h1-5H,6-11H2

InChI Key

GXKFXXHUNGHSIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCO[As](OCCO1)C2=CC=CC=C2

Origin of Product

United States

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